2,2-Dimethyl-1-phenylhexane-1-thione
Description
2,2-Dimethyl-1-phenylhexane-1-thione is a thioketone derivative characterized by a hexane backbone with a phenyl group at the first carbon and a thione (C=S) functional group. The compound’s branched structure (2,2-dimethyl substitution) and aromatic phenyl moiety distinguish it from simpler aliphatic thiones. Thioketones like this are known for their unique reactivity in organic synthesis, particularly in cycloadditions and nucleophilic substitutions, due to the polarizable sulfur atom .
Structural analogs and general thioketone properties are inferred from related compounds in the evidence (e.g., cyclohexanethiones and tetrahydroquinazoline-thiones).
Properties
CAS No. |
54007-71-5 |
|---|---|
Molecular Formula |
C14H20S |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylhexane-1-thione |
InChI |
InChI=1S/C14H20S/c1-4-5-11-14(2,3)13(15)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
TWNDMKVSSPTDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2-dimethyl-1-phenylhexane with sulfurizing agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions to introduce the thione group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thione group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1-phenylhexane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-phenylhexane-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexane-1-thione
Structure : Cyclohexane ring with methyl and isopropyl substituents and a thione group.
Key Differences :
- The cyclohexane ring introduces conformational rigidity compared to the linear hexane chain of the target compound.
- Branched substituents (isopropyl vs. 2,2-dimethyl) may alter steric effects in reactions.
Reactivity : Cyclohexanethiones are less sterically hindered than aryl-substituted thiones, favoring faster nucleophilic attacks .
2-Phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Structure : A heterocyclic tetrahydroquinazoline core fused with a tetrahydrofuran group and a phenyl-substituted thione.
Key Differences :
2-Ethylhexyl Diphenyl Phosphate
Structure : Phosphate ester with ethylhexyl and phenyl groups.
Key Differences :
- Phosphate esters are hydrolytically unstable compared to thioketones.
- The lack of a thione group eliminates sulfur-specific reactivity (e.g., thiol-thione tautomerism) .
Physicochemical and Reactivity Data Table
| Compound | Functional Group | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity |
|---|---|---|---|---|
| 2,2-Dimethyl-1-phenylhexane-1-thione* | Thione (C=S) | N/A | Moderate (THF, DCM) | Nucleophilic substitution, cycloadditions |
| 5-Methyl-2-(propan-2-yl)cyclohexane-1-thione | Thione (C=S) | ~85–90 | High (Ethanol, Acetone) | Rapid sulfur oxidation |
| 2-Phenyl-1-(tetrahydrofuran)quinazoline-thione | Thione (C=S) | 150–155 | Low (Water) | Heterocyclic ring stabilization |
| 2-Ethylhexyl diphenyl phosphate | Phosphate ester | <–20 | High (Hexane, Toluene) | Hydrolysis, thermal degradation |
Data for the target compound is extrapolated from thioketone class trends due to lack of direct experimental evidence.
Limitations and Gaps in Evidence
The provided evidence lacks direct data on this compound. Comparisons rely on structural analogs (e.g., cyclohexanethiones) and general thioketone chemistry. Further experimental studies are required to validate inferred properties.
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